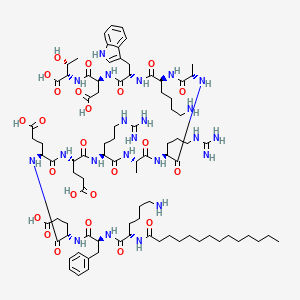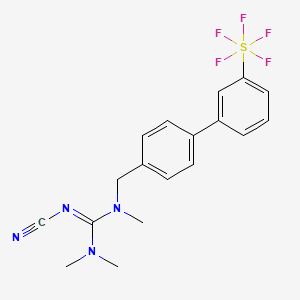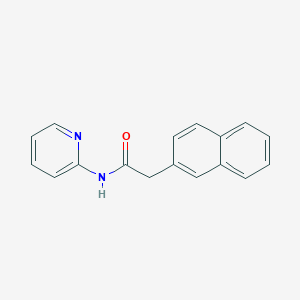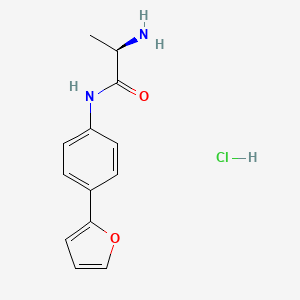
TAAR1 agonist 1 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAAR1 agonist 1 (hydrochloride) is a compound that targets the trace amine-associated receptor 1 (TAAR1), a member of the G-protein coupled receptor (GPCR) family. TAAR1 is widely distributed in the brain and gastrointestinal system and plays a role in various neuronal processes. This compound has shown promise in treating neuropsychiatric disorders such as schizophrenia, depression, and drug addiction .
Méthodes De Préparation
The synthesis of TAAR1 agonist 1 (hydrochloride) involves several steps, including the formation of key intermediates and the final coupling reactionIndustrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
TAAR1 agonist 1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
TAAR1 agonist 1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used to study the binding interactions and structural dynamics of GPCRs.
Biology: It helps in understanding the role of TAAR1 in neuronal processes and its impact on behavior.
Medicine: It shows potential as a therapeutic agent for treating neuropsychiatric disorders, including schizophrenia and depression.
Industry: It is used in the development of new drugs targeting TAAR1 and related receptors.
Mécanisme D'action
The mechanism of action of TAAR1 agonist 1 (hydrochloride) involves binding to the TAAR1 receptor, which activates intracellular signaling pathways. This activation leads to the modulation of neurotransmitter systems, including dopamine, serotonin, and glutamate. The compound’s effects are mediated through G-protein activation, leading to changes in cyclic AMP (cAMP) levels and subsequent cellular responses .
Comparaison Avec Des Composés Similaires
TAAR1 agonist 1 (hydrochloride) can be compared with other TAAR1 agonists such as ulotaront, ralmitaront, and amphetamine. These compounds share similar mechanisms of action but differ in their binding affinities, selectivity, and therapeutic applications. TAAR1 agonist 1 (hydrochloride) is unique in its specific binding interactions and its potential for treating a broader range of neuropsychiatric disorders .
Propriétés
Formule moléculaire |
C13H15ClN2O2 |
|---|---|
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
(2R)-2-amino-N-[4-(furan-2-yl)phenyl]propanamide;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-9(14)13(16)15-11-6-4-10(5-7-11)12-3-2-8-17-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m1./s1 |
Clé InChI |
UESNWTLCPYNWRY-SBSPUUFOSA-N |
SMILES isomérique |
C[C@H](C(=O)NC1=CC=C(C=C1)C2=CC=CO2)N.Cl |
SMILES canonique |
CC(C(=O)NC1=CC=C(C=C1)C2=CC=CO2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)

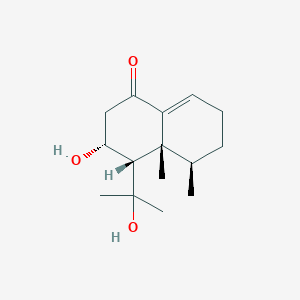
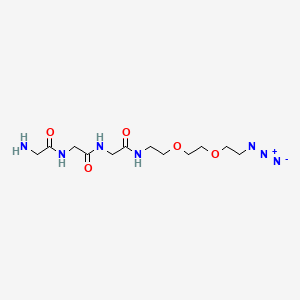
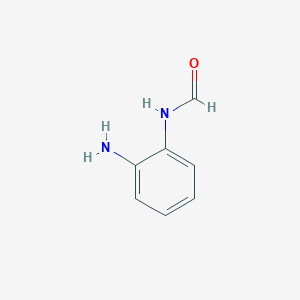

![(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B15137979.png)


